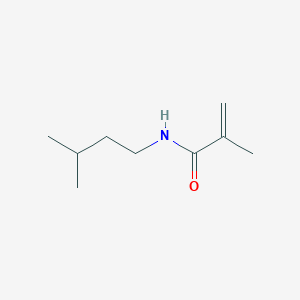

Methacrylamide, N-(3-methylbutyl)-

Description

Historical Trajectories of Methacrylamide (B166291) Monomers in Polymer Science

Methacrylamide and its derivatives have long been a cornerstone in the field of polymer science. Their journey began with the exploration of vinyl monomers, where acrylamides and methacrylamides were identified for their unique polymerization characteristics and the properties they impart to the resulting polymers. Initially, research focused on simple, unsubstituted methacrylamide, primarily investigating its polymerization kinetics and the water-soluble nature of the corresponding polymer.

A significant evolution in this field was the introduction of N-substituted methacrylamides. This modification allowed for the fine-tuning of polymer properties. For instance, the substitution of a hydrogen atom on the amide nitrogen with an alkyl group was found to influence hydrophobicity, solubility, and thermal behavior. Early studies often centered on small N-alkyl substituents, laying the groundwork for understanding structure-property relationships within this class of monomers. nih.gov The development of various polymerization techniques, including free-radical polymerization and later, more controlled methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, further expanded the possibilities for creating well-defined methacrylamide-based polymers. nih.govrsc.org These advancements have been pivotal in shifting methacrylamides from academic curiosities to essential building blocks for functional materials.

Academic Significance and Research Focus of Alkyl Methacrylamides

The academic significance of N-alkyl methacrylamides stems from their versatility and the "smart" or "stimuli-responsive" behaviors their polymers can exhibit. A major focus of research has been on thermoresponsive polymers, particularly those derived from N-substituted acrylamides and methacrylamides. nih.govnih.gov These polymers undergo a phase transition in aqueous solution at a specific temperature, known as the Lower Critical Solution Temperature (LCST). nih.gov Below the LCST, the polymer is soluble, while above it, the polymer becomes insoluble and precipitates. This behavior is highly dependent on the nature of the N-alkyl group.

Research has systematically investigated how the size and structure of the alkyl substituent affect the LCST and other polymer properties. For example, increasing the hydrophobicity of the alkyl group generally lowers the LCST. This has led to the synthesis and study of a wide array of N-alkyl methacrylamides, including N-isopropylacrylamide (NIPAM), which has an LCST of around 32°C, close to physiological temperature, making it a subject of intense research for biomedical applications. nih.govnih.gov The focus extends to understanding how copolymerization of different methacrylamides or with other monomers can be used to precisely tune the properties of the final material for specific applications. google.comresearchgate.net

N-(3-methylbutyl)methacrylamide: A Distinct Monomer for Advanced Polymer Architectures

N-(3-methylbutyl)methacrylamide, also known as N-isoamylmethacrylamide, represents a specific and interesting member of the N-alkyl methacrylamide family. The 3-methylbutyl (isoamyl) group is a branched alkyl chain, which imparts a unique combination of hydrophobicity and steric bulk compared to its linear counterpart, N-pentylmethacrylamide, or smaller branched isomers like N-tert-butylmethacrylamide. This distinct structure is crucial for its role in designing advanced polymer architectures. numberanalytics.com

The incorporation of the N-(3-methylbutyl) group is expected to significantly influence the thermoresponsive behavior of the resulting polymer, likely leading to a lower LCST compared to polymers from smaller N-alkyl methacrylamides. This makes it a candidate for applications requiring a sharp thermal response at temperatures below that of the widely studied poly(N-isopropylacrylamide). Furthermore, the steric hindrance provided by the branched alkyl group can affect the polymerization kinetics and the final polymer's microstructure, potentially leading to materials with unique mechanical and solution properties. These characteristics make N-(3-methylbutyl)methacrylamide a valuable monomer for creating novel block copolymers, hydrogels, and other complex structures where precise control over environmental responsiveness is key. numberanalytics.comherts.ac.uk

Overview of Current Academic Research Landscape and Emerging Themes for N-(3-methylbutyl)methacrylamide

While extensive research has been conducted on the broader family of N-alkyl methacrylamides, the specific academic landscape for N-(3-methylbutyl)methacrylamide is more nascent. Current research often includes it as part of systematic studies comparing a homologous series of N-alkyl methacrylamides to elucidate fundamental structure-property relationships.

Emerging themes for N-(3-methylbutyl)methacrylamide and related monomers are centered on their application in sophisticated polymer systems:

Thermoresponsive Materials: A primary area of investigation is the synthesis of polymers and copolymers with finely tuned LCSTs for applications such as smart drug delivery systems, cell culture substrates, and sensors. nih.govnih.gov The specific LCST of poly(N-(3-methylbutyl)methacrylamide) is a key data point in these studies.

Controlled Polymerization: The use of controlled radical polymerization techniques, such as RAFT, to synthesize well-defined block copolymers containing N-(3-methylbutyl)methacrylamide is a growing trend. rsc.org This allows for the creation of complex architectures like diblock or triblock copolymers, which can self-assemble into various nanostructures. numberanalytics.com

Hydrophobic Association: The hydrophobic nature of the 3-methylbutyl group makes this monomer suitable for creating amphiphilic copolymers that can form micelles or other self-assembled structures in aqueous environments. These are being explored for encapsulation and release applications.

Kinetic Hydrate (B1144303) Inhibitors: N-alkyl methacrylamide polymers have shown promise as kinetic hydrate inhibitors (KHIs) for the oil and gas industry. researchgate.netacs.org Research is exploring how the size and structure of the alkyl group, such as the 3-methylbutyl group, influences the efficiency of these inhibitors. researchgate.netacs.org

The table below summarizes the properties of polymers derived from N-(3-methylbutyl)methacrylamide and related monomers, highlighting the impact of the N-alkyl substituent.

| Monomer | Polymer Abbreviation | Polymerization Method | Key Properties/Research Focus |

| N-isopropylacrylamide | PNIPAM | Free Radical, RAFT | Thermoresponsive (LCST ~32°C), extensively studied for biomedical applications. nih.govnih.gov |

| N-tert-butylmethacrylamide | PtBuMAm | Copolymerization | Used in copolymers for applications like kinetic hydrate inhibition. researchgate.net |

| N-[3-(dimethylamino)propyl]methacrylamide | PDMAPMA | Free Radical, RAFT | pH and thermo-responsive, used in hydrogels and for biomedical applications. nih.govrsc.orgresearchgate.net |

| N-(3-methylbutyl)methacrylamide | --- | --- | Investigated for thermoresponsive properties and as part of systematic studies on N-alkyl methacrylamides. |

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

2-methyl-N-(3-methylbutyl)prop-2-enamide |

InChI |

InChI=1S/C9H17NO/c1-7(2)5-6-10-9(11)8(3)4/h7H,3,5-6H2,1-2,4H3,(H,10,11) |

InChI Key |

IOTUYWDLDODZIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)C(=C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for N 3 Methylbutyl Methacrylamide

Established Synthetic Protocols for N-Substituted Methacrylamides

The synthesis of N-substituted methacrylamides, including N-(3-methylbutyl)methacrylamide, is predominantly achieved through two well-established protocols: the Schotten-Baumann reaction and the amidation of methacrylic acid esters.

The Schotten-Baumann reaction is a versatile and widely employed method for the synthesis of amides. In the context of N-(3-methylbutyl)methacrylamide, this involves the reaction of methacryloyl chloride with 3-methyl-1-butylamine (isoamylamine). The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide, to neutralize the hydrochloric acid byproduct. The choice of solvent is critical, with common options including dichloromethane (B109758), chloroform (B151607), or diethyl ether. The reaction is often performed at low temperatures (e.g., 0-5 °C) to control its exothermic nature and minimize side reactions.

The amidation of methacrylic acid esters , such as methyl methacrylate (B99206) (MMA), with 3-methyl-1-butylamine presents an alternative route. This reaction can proceed directly, often at elevated temperatures, or be facilitated by a catalyst. The direct thermal method can be sluggish and may lead to the formation of Michael addition byproducts.

A general comparison of these two primary synthetic routes is presented in Table 1.

| Feature | Schotten-Baumann Reaction | Amidation of Methacrylic Acid Ester |

| Reactants | Methacryloyl chloride, 3-methyl-1-butylamine | Methyl methacrylate, 3-methyl-1-butylamine |

| Byproducts | Hydrochloric acid (neutralized by base) | Methanol |

| Reaction Conditions | Typically low temperature (0-5 °C), basic conditions | Often requires elevated temperatures or a catalyst |

| Advantages | Generally high yields, faster reaction rates | Avoids the use of corrosive methacryloyl chloride |

| Disadvantages | Use of a highly reactive and corrosive acyl chloride | Potential for Michael addition side products, slower reaction rates without a catalyst |

Detailed Analysis of N-(3-methylbutyl)methacrylamide Synthesis Mechanisms

Amidation Reactions: Catalytic and Non-Catalytic Considerations

The mechanism of N-(3-methylbutyl)methacrylamide synthesis is contingent on the chosen synthetic protocol.

In the non-catalytic Schotten-Baumann reaction , the highly electrophilic carbonyl carbon of methacryloyl chloride is attacked by the nucleophilic nitrogen atom of 3-methyl-1-butylamine. This results in the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion, yielding the protonated amide. The added base then deprotonates the amide to afford the final N-(3-methylbutyl)methacrylamide product.

For the amidation of methyl methacrylate , the reaction can proceed non-catalytically, but it is often slow. The mechanism involves the nucleophilic attack of 3-methyl-1-butylamine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent elimination of a methoxide (B1231860) ion generates the desired amide.

The efficiency of this amidation can be significantly enhanced through catalysis. Organocatalysts , such as the amidine catalyst 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and the guanidine (B92328) catalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be effective for the amidation of acrylates and methacrylates. The proposed mechanism for TBD catalysis involves the activation of the amine by the catalyst, increasing its nucleophilicity. The TBD-activated amine then attacks the ester carbonyl, and the subsequent proton transfer steps, facilitated by the catalyst, lead to the formation of the amide and the regeneration of the catalyst.

Metal-based catalysts , particularly organotin compounds like dibutyltin (B87310) oxide, have also been employed for the amidation of methacrylic esters. The catalytic cycle is believed to involve the formation of a tin alkoxide intermediate with the alcohol byproduct (methanol), which then facilitates the aminolysis of the ester.

Alternative Synthetic Routes and Methodological Enhancements

Beyond the primary methods, alternative routes for the synthesis of N-substituted methacrylamides are being explored. One such approach is the direct amidation of methacrylic acid. However, this reaction is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt between the acid and the amine, which requires high temperatures to dehydrate to the amide, often leading to polymerization or side reactions.

Methodological enhancements often focus on improving reaction efficiency and selectivity. For instance, the use of microwave irradiation has been shown to accelerate the Michael addition of amines to methyl acrylates, a competing side reaction in ester amidation. Careful control of reaction temperature and time is crucial to favor the desired amidation over this side reaction.

Green Chemistry Principles Applied to N-(3-methylbutyl)methacrylamide Synthesis

The application of green chemistry principles to the synthesis of N-(3-methylbutyl)methacrylamide aims to reduce the environmental impact of the production process. Key areas of focus include the use of renewable feedstocks, safer solvents, and catalytic methods.

Enzymatic synthesis represents a promising green alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the amidation of esters to form N-substituted amides. This approach offers high selectivity under mild reaction conditions, often in greener solvents or even solvent-free systems. The mechanism of lipase-catalyzed amidation is believed to proceed through the formation of an acyl-enzyme intermediate, which then reacts with the amine.

The use of greener solvents is another important aspect. Traditional solvents like chloroform and dichloromethane are being replaced with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, where applicable.

Furthermore, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled aligns with green chemistry principles by minimizing waste.

Several metrics are used to evaluate the "greenness" of a chemical process, including Atom Economy, E-Factor (Environmental Factor), and Reaction Mass Efficiency (RME). A comparison of these metrics for different synthetic approaches highlights the potential benefits of catalytic and enzymatic methods.

| Metric | Description | Relevance to Green Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Measures the efficiency of incorporation of reactant atoms into the final product. Higher is better. |

| E-Factor | (Total weight of waste / Weight of product) | A simple metric for the amount of waste generated. Lower is better. |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Provides a more realistic measure of efficiency by considering reaction yield and stoichiometry. Higher is better. |

Methodologies for Monomer Purity Assessment and Advanced Separation Techniques

Ensuring the purity of N-(3-methylbutyl)methacrylamide is crucial for its subsequent use in polymerization. Several analytical techniques are employed for purity assessment.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a powerful tool for structural elucidation and purity determination. The ¹H NMR spectrum of N-(3-methylbutyl)methacrylamide would be expected to show characteristic signals for the vinyl protons, the methyl group on the double bond, the N-H proton, and the protons of the 3-methylbutyl group. Similarly, the ¹³C NMR spectrum would provide distinct signals for each carbon atom in the molecule.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. Key absorptions would include the N-H stretching vibration, the C=O stretching of the amide, and the C=C stretching of the vinyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for identifying and quantifying the monomer and any impurities, such as unreacted starting materials or side products. nih.gov

For the purification of the synthesized monomer, several advanced separation techniques can be employed.

Column chromatography is a common laboratory-scale method for separating the desired product from impurities based on their differential adsorption to a stationary phase. orgsyn.org

Recrystallization can be an effective method for purifying solid monomers. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure monomer crystallizes out, leaving impurities in the solution.

Distillation under reduced pressure can be used to purify liquid monomers with sufficiently high boiling points.

The choice of purification method depends on the physical state of the monomer and the nature of the impurities present.

Research on Polymerization of Methacrylamide (B166291), N-(3-methylbutyl)- Remains Limited

Despite a thorough review of available scientific literature, detailed research focusing specifically on the advanced polymerization mechanisms and kinetic studies of Methacrylamide, N-(3-methylbutyl)-, also known as N-isoamylmethacrylamide, is not presently available. Consequently, an in-depth analysis of its free radical polymerization, including the impact of various initiator systems, kinetic investigations of monomer conversion, and mechanistic insights into radical propagation and termination events, cannot be provided at this time.

Similarly, information regarding the application of controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), to N-(3-methylbutyl)methacrylamide has not been documented in the surveyed sources.

While extensive research exists for structurally related monomers, such as N-isopropylmethacrylamide, the unique polymerization behavior of the N-(3-methylbutyl) derivative has not been a subject of published investigation. Therefore, the creation of data tables and a detailed discussion of research findings as outlined for the specific compound is not feasible based on current scientific publications.

Further research is required to elucidate the polymerization characteristics of N-(3-methylbutyl)methacrylamide, which would be essential for its potential application in the development of new polymeric materials.

Advanced Polymerization Mechanisms and Kinetic Studies of N 3 Methylbutyl Methacrylamide and Its Derivatives

Controlled/Living Radical Polymerization (CRP) Techniques for N-(3-methylbutyl)methacrylamide

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that relies on the reversible trapping of the propagating radical chain by a stable nitroxide radical. nih.gov This process establishes a dynamic equilibrium between active propagating chains and dormant species, which are alkoxyamines. rsc.org This equilibrium minimizes irreversible termination reactions, allowing for the synthesis of polymers with controlled molecular weights and low dispersity. nih.govresearchgate.net

The general mechanism of NMP involves three main stages:

Initiation: Homolysis of an alkoxyamine initiator generates an alkyl radical (the initiator) and a stable nitroxide radical. The alkyl radical then adds to a monomer unit to start a propagating chain.

Propagation/Deactivation: The propagating chain radical is reversibly capped by the nitroxide radical to re-form a dormant alkoxyamine.

Activation: The dormant species can undergo homolysis again to regenerate the propagating radical and the nitroxide. researchgate.net

The application of NMP to methacrylic monomers, including N-substituted methacrylamides, presents significant challenges. Unlike styrenes and acrylates, the NMP of methacrylates often suffers from slow polymerization rates and poor control. This is primarily attributed to side reactions, most notably the disproportionation of the alkoxyamine dormant species via a Cope-type elimination, which leads to the formation of a terminal double bond on the polymer chain and a hydroxylamine. dntb.gov.ua This process is an irreversible termination step that compromises the "living" character of the polymerization.

For N-(3-methylbutyl)methacrylamide, the bulky 3-methylbutyl group on the nitrogen atom would introduce considerable steric hindrance around the propagating radical center. This steric bulk can influence the NMP process in several ways:

Propagation Rate (k_p): Increased steric hindrance from the N-substituent can decrease the propagation rate constant.

Equilibrium Constant (K_eq): The equilibrium between the dormant and active species is critical. The steric strain in the dormant alkoxyamine, caused by the bulky substituent, could potentially facilitate the C-O bond homolysis, shifting the equilibrium towards the active species. However, this could also increase the rate of side reactions.

Nitroxide Choice: The success of NMP for methacrylamides is highly dependent on the structure of the nitroxide. Modern nitroxides, such as SG1 (N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide) and its derivatives, have been developed to provide better control over the polymerization of more challenging monomers like methacrylates, but their effectiveness for N-alkyl methacrylamides with bulky groups like 3-methylbutyl would require specific experimental validation. dntb.gov.uawikipedia.org

Comparative Analysis of CRP Methods for Molecular Weight Control and Architectural Precision

Three major CRP techniques are predominantly used for polymer synthesis: Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The choice of method for a specific monomer like N-(3-methylbutyl)methacrylamide depends on the desired level of control over molecular weight, polydispersity (Đ), and polymer architecture.

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (typically copper) to reversibly activate and deactivate the propagating chains. While successful for a wide range of monomers, ATRP of (meth)acrylamides is often problematic. nih.govacs.org The amide functionality can complex with the copper catalyst, altering its activity and leading to a loss of control. acs.orgnih.gov This can result in limited monomer conversion and broad molecular weight distributions. Overcoming these issues often requires specialized ligands or modified ATRP techniques. nih.gov

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is arguably the most versatile CRP method for (meth)acrylamides. youtube.com It operates via a degenerative chain transfer mechanism using a thiocarbonylthio compound as a chain transfer agent (CTA). RAFT is tolerant to a wide variety of functional groups and solvents, including aqueous media. youtube.comnih.gov It generally provides excellent control over the molecular weight and yields polymers with low polydispersity for N-substituted methacrylamides. researchgate.netnih.gov The synthesis of complex architectures like block copolymers based on N-substituted methacrylamides has been successfully demonstrated using RAFT. nih.govnih.gov

Nitroxide-Mediated Polymerization (NMP): As discussed, NMP is challenging for methacrylamides due to side reactions. dntb.gov.uawikipedia.org While it offers the advantage of being a metal-free technique, which is beneficial for biomedical and electronic applications, achieving high degrees of control and complex architectures with monomers like N-(3-methylbutyl)methacrylamide would be difficult without significant optimization of the nitroxide and reaction conditions. nih.gov

Below is a comparative table summarizing the applicability of these methods to N-alkyl methacrylamides.

| Feature | Nitroxide-Mediated Polymerization (NMP) | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |

| Mechanism | Reversible termination with a stable nitroxide radical. rsc.org | Reversible activation/deactivation by a transition metal complex. wikipedia.org | Degenerative chain transfer with a thiocarbonylthio agent. youtube.com |

| Monomer Scope | Limited for methacrylamides; prone to side reactions. wikipedia.org | Challenging for (meth)acrylamides due to catalyst-amide interaction. acs.org | Broad; highly effective for most (meth)acrylamides. youtube.comrsc.org |

| MW Control | Moderate to poor, requires significant optimization. wikipedia.org | Moderate to poor, requires specialized ligands/conditions. nih.gov | Excellent, predictable based on [M]/[CTA] ratio. researchgate.net |

| Dispersity (Đ) | Typically > 1.3, can be high without control. wikipedia.org | Can be low (<1.2) but often difficult to achieve. nih.gov | Typically low (<1.2), well-controlled. nih.gov |

| Architecture | Block copolymers are challenging to synthesize. wikipedia.org | Block copolymers are possible but may lack precision. nih.gov | Excellent for block, graft, and other complex architectures. youtube.comnih.gov |

| Key Advantage | Metal-free system. nih.gov | Well-studied kinetics for many systems. | High functional group tolerance, robust conditions. youtube.com |

| Key Disadvantage | Side reactions with methacrylamides. dntb.gov.ua | Catalyst contamination and sensitivity to amide groups. acs.org | CTA can be colored and may require removal. |

For N-(3-methylbutyl)methacrylamide, RAFT polymerization would likely be the most effective and reliable method for achieving well-defined polymers with controlled molecular weights and complex architectures.

Polymerization in Heterogeneous Systems: Emulsion, Suspension, and Precipitation Approaches

Polymerizing N-(3-methylbutyl)methacrylamide in heterogeneous systems can offer advantages over bulk or solution polymerization, such as better heat dissipation, control over particle size, and easier product isolation. The choice of system depends on the solubility of the monomer and the resulting polymer. Given the hydrophobic nature of the 3-methylbutyl group, N-(3-methylbutyl)methacrylamide is expected to be water-insoluble.

Suspension Polymerization: In this process, monomer droplets are dispersed in a continuous phase (typically water) with the aid of a stabilizer and mechanical agitation. The initiator is soluble in the monomer, and each droplet acts as a mini-bulk reactor. nih.gov This method is suitable for producing micron-sized polymer beads. For N-(3-methylbutyl)methacrylamide, conventional radical suspension polymerization would be feasible. Furthermore, controlled techniques like NMP have been successfully applied to the suspension polymerization of methacrylic monomers, offering a scalable route to resins with controlled molecular weight.

Emulsion Polymerization: This technique involves emulsifying the monomer in a continuous phase (usually water) using a surfactant to form micelles. A water-soluble initiator is used, and polymerization primarily occurs within these micelles, producing polymer nanoparticles (a latex). For a hydrophobic monomer like N-(3-methylbutyl)methacrylamide, conventional emulsion polymerization is a viable option. CRP techniques, particularly RAFT, have been adapted for emulsion polymerization (RAFT-mediated emulsion polymerization) to produce well-defined nanostructures. youtube.com For instance, thermoresponsive copolymers containing N,N-dimethyl acrylamide (B121943) have been used as macro-chain transfer agents for the RAFT emulsion polymerization of styrene (B11656). youtube.com A similar strategy could be envisioned for N-(3-methylbutyl)methacrylamide.

Precipitation Polymerization: In this method, the polymerization is initiated in a homogeneous solution where the monomer is soluble, but the resulting polymer is not. As the polymer chains grow, they precipitate out of the solution, forming particles. This technique is often used to create uniform, micron-sized polymer particles with a clean surface, as no surfactant is required. For N-(3-methylbutyl)methacrylamide, a suitable solvent would be one that dissolves the monomer but not the corresponding polymer. The precipitation polymerization of other N-substituted methacrylamides, such as N-isopropylmethacrylamide, has been demonstrated to produce hydrogels and microgels.

Thermodynamics of Polymerization for N-(3-methylbutyl)methacrylamide Systems

The feasibility of a polymerization reaction is governed by the change in Gibbs free energy (ΔG_p), as described by the equation: ΔG_p = ΔH_p - TΔS_p.

Enthalpy of Polymerization (ΔH_p): Polymerization of vinyl monomers is typically an exothermic process (negative ΔH_p) because it involves the conversion of a weaker π-bond in the monomer to a stronger σ-bond in the polymer backbone.

Entropy of Polymerization (ΔS_p): The process is associated with a decrease in entropy (negative ΔS_p) as the disordered monomer molecules become ordered into long polymer chains, losing translational degrees of freedom.

For polymerization to be spontaneous, ΔG_p must be negative. Since ΔS_p is negative, the -TΔS_p term is positive, meaning that at a high enough temperature, this term will overcome the negative ΔH_p, making ΔG_p positive and halting the polymerization. This critical temperature is known as the ceiling temperature (T_c) , where ΔG_p = 0 and T_c = ΔH_p / ΔS_p. Above T_c, depolymerization is favored over polymerization. researchgate.net

For N-substituted methacrylamides, the structure of the N-alkyl group significantly influences these thermodynamic parameters:

Steric Hindrance: The presence of a bulky α-methyl group on the methacrylamide (B166291) backbone, combined with the N-substituent, introduces steric strain in the polymer chain. The 3-methylbutyl group is a relatively bulky, branched substituent. This steric hindrance in the polymer makes the polymerization less exothermic (less negative ΔH_p) and can lead to a lower ceiling temperature compared to less hindered monomers. For example, α-methylstyrene has a much lower T_c (66 °C) than styrene (>300 °C) due to the steric hindrance from the α-methyl group.

Electronic Effects: Compared to their methacrylate (B99206) counterparts, N-substituted methacrylamides often exhibit higher ceiling temperatures under identical conditions, suggesting that electronic effects from the amide group contribute to the thermodynamic stability of the polymer. researchgate.net

While specific thermodynamic data for N-(3-methylbutyl)methacrylamide are not available, a table of typical values for related monomers illustrates the general trends.

| Monomer | ΔH_p (kJ/mol) | ΔS_p (J/mol·K) | T_c (°C, at 1M) |

| Methyl Methacrylate | -57.7 | -117 | 220 |

| Styrene | -70 | -105 | 330 |

| α-Methylstyrene | -35 | -104 | 66 |

| Acrylamide | -82.8 | - | High |

| N-(3-methylbutyl)methacrylamide (Estimated) | -45 to -55 | -110 to -120 | ~100-180 |

Note: The values for N-(3-methylbutyl)methacrylamide are estimates based on the structural analogy to α-methylstyrene and N-substituted methacrylamides, anticipating a reduced enthalpy of polymerization due to steric hindrance.

Computational Modeling and Simulation of N-(3-methylbutyl)methacrylamide Polymerization Processes

Computational chemistry provides powerful tools to investigate polymerization processes at a molecular level, offering insights that can be difficult to obtain experimentally. Density Functional Theory (DFT) and Molecular Dynamics (MD) are two prominent methods used in this field. rsc.orgnih.gov

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure and energetics of molecules. In the context of polymerization, DFT can be employed to:

Calculate Reaction Energetics: Determine the activation energies and reaction enthalpies for elementary steps like initiation, propagation, and termination. This data is crucial for understanding reaction kinetics and thermodynamics. nih.gov

Model Stereoselectivity: Investigate the transition states for meso and racemo additions to predict the tacticity of the resulting polymer. For N-substituted acrylamides, DFT studies have shown that substituent bulkiness and solvent polarity can influence stereospecificity.

Evaluate Side Reactions: Quantify the energy barriers for side reactions, such as the Cope-type elimination in NMP, to understand why certain polymerization methods are less effective for specific monomers. dntb.gov.ua

For N-(3-methylbutyl)methacrylamide, DFT could model how the conformation and steric bulk of the 3-methylbutyl group affect the transition state energies for propagation, providing a theoretical basis for its polymerization kinetics and stereochemical outcome. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the physical movement of atoms and molecules over time, allowing for the study of the structure and dynamics of polymer systems.

Simulate Polymer Conformation: MD simulations can predict how poly(N-(3-methylbutyl)methacrylamide) chains would behave in solution or in the bulk, including their conformation and aggregation behavior. All-atom MD simulations have been used to study the surface properties of poly(alkyl methacrylate)s, revealing how different alkyl side chains segregate and orient at interfaces. acs.org

Predict Material Properties: By simulating the interactions between polymer chains, MD can be used to predict macroscopic properties like the glass transition temperature (T_g), density, and mechanical moduli. nih.gov

Study Solvation and Phase Behavior: For stimuli-responsive polymers, MD simulations can elucidate the interactions between the polymer and solvent molecules that drive phase transitions. For example, simulations have been used to study the role of water solvation in the LCST behavior of N-substituted acrylamide polymers.

For a polymer derived from N-(3-methylbutyl)methacrylamide, MD simulations would be particularly valuable for understanding how the flexible and hydrophobic 3-methylbutyl side chains pack and interact, which would govern the material's thermal and solution properties. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization of N 3 Methylbutyl Methacrylamide Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture Determination

Proton (¹H) NMR and Carbon (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural confirmation of poly(N-(3-methylbutyl)methacrylamide). In ¹H NMR spectra, characteristic signals corresponding to the different protons within the repeating monomer unit can be identified. For instance, the protons of the 3-methylbutyl group, the α-methyl group, and the polymer backbone methylene (B1212753) group will each resonate at distinct chemical shifts. Similarly, ¹³C NMR spectra provide a map of the carbon skeleton, with each unique carbon atom in the polymer structure giving rise to a specific resonance. researchgate.net

The chemical shifts observed in both ¹H and ¹³C NMR are highly sensitive to the local chemical environment. This sensitivity allows for the detailed analysis of the polymer's microstructure. For example, the tacticity of the polymer chain, which describes the stereochemical arrangement of the chiral centers along the backbone, can often be determined by analyzing the splitting patterns of the α-methyl and backbone methylene signals. nii.ac.jpresearchgate.net

Interactive Table: Expected Chemical Shift Ranges for Poly(N-(3-methylbutyl)methacrylamide) in ¹H and ¹³C NMR

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Polymer Backbone (CH₂) | 1.0 - 2.5 | 40 - 55 |

| Polymer Backbone (C) | - | 45 - 55 |

| α-Methyl (CH₃) | 0.8 - 1.3 | 18 - 25 |

| Carbonyl (C=O) | - | 175 - 180 |

| N-CH₂ | 3.0 - 3.5 | 38 - 45 |

| CH₂ | 1.3 - 1.6 | 25 - 30 |

| CH | 1.6 - 2.0 | 27 - 33 |

| (CH₃)₂ | 0.8 - 1.0 | 22 - 23 |

Note: These are approximate ranges and can vary depending on the solvent, temperature, and polymer tacticity.

Two-Dimensional NMR Methodologies for Connectivity and Stereochemical Analysis

To overcome the spectral overlap often present in one-dimensional NMR spectra of polymers and to unambiguously assign resonances, two-dimensional (2D) NMR techniques are employed. iupac.org Experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful.

HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, providing a clear map of the C-H connectivities within the polymer structure. researchgate.netsid.ir This is instrumental in assigning the resonances of the complex side chain of the N-(3-methylbutyl) group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. u-fukui.ac.jp They are highly effective for identifying the functional groups present in poly(N-(3-methylbutyl)methacrylamide) and for studying its conformational characteristics.

The IR spectrum of poly(N-(3-methylbutyl)methacrylamide) is dominated by strong absorption bands corresponding to the amide functional group. bohrium.com The C=O stretching vibration (Amide I band) typically appears around 1650 cm⁻¹, while the N-H bending and C-N stretching vibrations (Amide II and III bands) are observed at lower wavenumbers. researchgate.net The presence of the long alkyl side chain is confirmed by C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations at lower frequencies. spectroscopyonline.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, the C-C backbone and C-H stretching vibrations are often more intense. researchgate.net This can be advantageous for studying the polymer backbone conformation. Changes in the vibrational spectra can also be used to monitor polymerization reactions and to detect any residual monomer.

Interactive Table: Characteristic Vibrational Frequencies for Poly(N-(3-methylbutyl)methacrylamide)

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | Weak |

| C-H Stretch (alkyl) | 2850 - 2960 | 2850 - 2960 |

| C=O Stretch (Amide I) | ~1650 | ~1650 |

| N-H Bend (Amide II) | ~1550 | Weak |

| C-N Stretch (Amide III) | ~1250 | ~1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection and Quantification (if applicable)

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule. For a simple polymer like poly(N-(3-methylbutyl)methacrylamide), which lacks extensive conjugation or chromophoric groups, significant absorption in the UV-Vis range is not typically expected. researchgate.netresearchgate.net The amide carbonyl group exhibits a weak n→π* transition at around 220 nm. The primary application of UV-Vis spectroscopy in this context would be to detect the presence of any UV-active initiators, chain transfer agents, or impurities that might be incorporated into the polymer during synthesis. If a chromophore were intentionally incorporated, UV-Vis spectroscopy would be essential for its quantification. youtube.com

Mass Spectrometry (MS) for Oligomer Distribution and End-Group Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of molecules. In the context of polymer analysis, MS, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI), can provide detailed information about the distribution of oligomers in low molecular weight samples. This allows for the precise determination of the repeating unit mass.

Furthermore, high-resolution mass spectrometry is invaluable for identifying the chemical nature of the end-groups of the polymer chains. This information is crucial for understanding the initiation and termination mechanisms of the polymerization process. By analyzing the mass of the polymer chains and subtracting the mass of the repeating units, the mass of the end-groups can be deduced.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution and Polydispersity Index Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. measurlabs.comimpactanalytical.com This method separates macromolecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

By calibrating the GPC system with polymer standards of known molecular weight, a calibration curve can be generated to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz) of the poly(N-(3-methylbutyl)methacrylamide) sample. youtube.com

The polydispersity index (PDI), calculated as the ratio of Mw/Mn, is a crucial parameter that describes the breadth of the molecular weight distribution. youtube.com A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher PDI values signify a broader distribution of chain lengths. youtube.com This information is critical for correlating the polymer's physical and mechanical properties with its molecular architecture. youtube.com GPC/SEC is therefore an indispensable tool for quality control and for understanding the effect of polymerization conditions on the final polymer product. polymerchar.com

Advanced Microscopic Techniques for Polymer Morphology and Nanostructure Investigation (e.g., Atomic Force Microscopy, Transmission Electron Microscopy, Scanning Electron Microscopy)

The physical and chemical properties of polymers are intrinsically linked to their morphology and nanostructure. For polymers of N-(3-methylbutyl)methacrylamide, a detailed understanding of the polymer chain arrangement, the morphology of phase-separated domains, and surface characteristics is essential for their application in various scientific and technological fields. High-resolution microscopic techniques, including Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM), are indispensable tools for probing these features at the micro- and nanoscale. mtroyal.ca

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. pressbooks.pub It functions by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface and measuring the forces between the tip and the sample. pressbooks.pub A key advantage of AFM is its ability to image both conductive and non-conductive materials, making it highly suitable for polymer analysis. pressbooks.pub AFM can be operated in various modes, such as contact or tapping mode, to yield data on surface height and phase, which can differentiate between different components in a polymer blend or copolymer.

In the study of block copolymers incorporating N-(3-methylbutyl)methacrylamide, AFM has proven crucial for visualizing microphase separation. This phenomenon leads to the formation of distinct, ordered nanodomains. The resulting AFM images allow for the quantitative analysis of the size, shape, and arrangement of these domains. These structural parameters are directly influenced by the composition and molecular weight of the block copolymer.

Transmission Electron Microscopy (TEM)

For investigations into the internal nanostructure of polymeric materials, Transmission Electron Microscopy (TEM) is an exceptionally powerful technique, offering even higher resolution than AFM. In TEM, a beam of electrons is passed through an ultrathin slice of the material. The interaction of the electrons with the sample creates an image based on the differential scattering of electrons by regions of varying electron density.

When analyzing copolymers of N-(3-methylbutyl)methacrylamide, TEM can elucidate the morphology of dispersed phases within the polymer matrix. For instance, if one block of a copolymer is selectively stained with a heavy-metal compound, such as osmium tetroxide staining a polydiene block, TEM can distinctly visualize the nanodomains of the stained block. This information is vital for establishing the relationship between the polymer's nanostructure and its bulk properties, such as mechanical strength and thermal stability.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is employed to examine the surface topography and morphology of materials. researchgate.net While its resolution is generally lower than that of AFM, SEM offers a larger field of view. The technique operates by scanning a focused beam of electrons across the sample's surface and detecting the emitted secondary or backscattered electrons to form an image. researchgate.net SEM is particularly valuable for analyzing the fracture surfaces of polymers, which can provide insights into their failure mechanisms.

Detailed Research Findings

The following table summarizes representative findings from the microscopic analysis of copolymers containing N-(3-methylbutyl)methacrylamide, illustrating the type of data obtained from each technique.

| Microscopic Technique | Polymer System | Observed Features | Typical Dimensions |

| Atomic Force Microscopy (AFM) | Polystyrene-b-poly(N-(3-methylbutyl)methacrylamide) | Lamellar Microdomains | 20–50 nm periodicity |

| Transmission Electron Microscopy (TEM) | Poly(methyl methacrylate)-b-poly(N-(3-methylbutyl)methacrylamide) | Cylindrical Microdomains | 15–30 nm diameter |

| Scanning Electron Microscopy (SEM) | Electrospun fibers of poly(N-(3-methylbutyl)methacrylamide) | Non-woven fibrous mat | 200–800 nm fiber diameter |

Copolymerization Studies and Polymer Architecture Design with N 3 Methylbutyl Methacrylamide

Binary Copolymerization with Diverse Comonomer Classes

Binary copolymerization involves the polymerization of two distinct monomers, in this case, N-(3-methylbutyl)methacrylamide and a selected comonomer. The resulting copolymer's properties are highly dependent on the type of comonomer used, the reactivity of each monomer, and their distribution along the polymer chain.

Determination of Reactivity Ratios and Monomer Sequence Distribution

A critical aspect of understanding any binary copolymerization is the determination of monomer reactivity ratios (r₁ and r₂). These ratios are quantitative measures of the preference of a growing polymer chain ending in one monomer unit to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). For the copolymerization of N-(3-methylbutyl)methacrylamide (M₁) with a comonomer (M₂), the reactivity ratios would be defined as:

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

where k₁₁, k₁₂, k₂₂, and k₂₁ are the rate constants for the respective propagation reactions.

The values of r₁ and r₂ dictate the sequence distribution of monomer units in the copolymer chain:

r₁r₂ = 1: An ideal or random copolymer is formed, where the monomer units are arranged randomly along the chain.

r₁ > 1 and r₂ > 1: Block copolymers are favored, though this is rare in free-radical polymerization.

r₁ < 1 and r₂ < 1 (r₁r₂ < 1): An alternating copolymer is likely, with a tendency for the monomers to add to the chain in an alternating sequence.

r₁ ≈ 0 and r₂ ≈ 0: Strong alternating tendency.

To date, specific experimental data for the reactivity ratios of N-(3-methylbutyl)methacrylamide with common comonomers such as styrenes, acrylates, or other methacrylamides have not been reported in widespread scientific literature. The determination of these values would typically involve carrying out a series of copolymerization reactions with varying initial monomer feed ratios and analyzing the resulting copolymer composition, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis. Methods such as the Fineman-Ross, Kelen-Tüdös, or non-linear error-in-variables models would then be applied to calculate the reactivity ratios from this data.

Influence of Comonomer Structure on Copolymerization Kinetics and Mechanism

The kinetics and mechanism of the copolymerization of N-(3-methylbutyl)methacrylamide would be significantly influenced by the electronic and steric characteristics of the chosen comonomer.

Electronic Effects: The electronic nature of the comonomer's substituent group would play a crucial role. A comonomer with an electron-withdrawing group could have a different reactivity compared to one with an electron-donating group, influencing the relative rates of addition and thus the reactivity ratios.

Solvent Effects: For N-substituted acrylamides, the solvent can play a significant role in polymerization kinetics, often through hydrogen bonding interactions with the amide group. The choice of solvent could therefore influence the reactivity of N-(3-methylbutyl)methacrylamide during copolymerization.

Terpolymerization and Multi-component Polymeric Systems

Terpolymerization, the simultaneous polymerization of three different monomers, offers a route to polymers with a tailored combination of properties. A terpolymer including N-(3-methylbutyl)methacrylamide could be designed to balance hydrophobicity (from the isoamyl group), with other functionalities introduced by two other comonomers. For instance, a hydrophilic monomer and a monomer with reactive groups for cross-linking or post-polymerization modification could be included.

The study of such a system would be considerably more complex than binary copolymerization, involving the determination of three monomer reactivity ratios. The behavior of these systems is typically predicted using models extended from binary copolymerization theory. However, no specific studies on the terpolymerization of N-(3-methylbutyl)methacrylamide are currently documented.

Block Copolymer Synthesis and Their Self-Assembly Phenomena

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. They are known for their ability to self-assemble into ordered nanostructures.

Synthesis Strategies via Controlled Radical Polymerization

To create well-defined block copolymers containing a N-(3-methylbutyl)methacrylamide block, controlled radical polymerization (CRP) techniques would be the preferred method. These techniques allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Key CRP methods that could be employed include:

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This is a versatile method that can be used for a wide range of monomers, including methacrylamides. A typical synthesis would involve the homopolymerization of N-(3-methylbutyl)methacrylamide using a suitable chain transfer agent (CTA). This first block would then be used as a macro-CTA to polymerize a second monomer, forming a diblock copolymer.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for synthesizing well-defined polymers. It involves a reversible deactivation of the growing polymer chains by a transition metal complex.

While these methods are well-established for other N-substituted methacrylamides like N-isopropylacrylamide (NIPAAm), specific protocols and kinetic data for their application to N-(3-methylbutyl)methacrylamide are not available.

Investigation of Self-Assembled Morphologies and Hierarchical Structures

A block copolymer containing a poly(N-(3-methylbutyl)methacrylamide) block would be expected to exhibit self-assembly behavior in selective solvents. For example, if the second block is hydrophilic (e.g., poly(ethylene glycol) or poly(acrylic acid)), the resulting amphiphilic block copolymer would self-assemble in water. The hydrophobic N-(3-methylbutyl)methacrylamide blocks would form the core of a micelle, while the hydrophilic blocks would form the corona, stabilizing the structure in the aqueous environment.

The morphology of the self-assembled structures (e.g., spherical micelles, cylindrical or worm-like micelles, vesicles) would depend on several factors:

The relative lengths of the hydrophobic and hydrophilic blocks.

The total molecular weight of the copolymer.

The concentration of the polymer in solution.

The temperature and the specific solvent used.

The investigation of these morphologies typically involves techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS). However, no such studies focusing on block copolymers of N-(3-methylbutyl)methacrylamide have been published.

Graft Copolymerization and Cross-Linked Polymer Network Design

The architecture of a polymer plays a critical role in determining its final properties. Graft copolymerization and the formation of cross-linked networks are two powerful strategies to tailor polymer characteristics for specific applications. Although specific studies on N-(3-methylbutyl)methacrylamide are not extensively documented, the methodologies applied to other methacrylamide (B166291) and methacrylate (B99206) monomers provide a clear blueprint for potential research.

Graft Copolymerization

Graft copolymers consist of a main polymer backbone onto which one or more side chains of a different chemical composition are attached or "grafted." This technique can be used to combine the properties of two different polymers into a single material. For N-(3-methylbutyl)methacrylamide, two primary approaches could be envisioned: "grafting-to" and "grafting-from."

"Grafting-to" Method : This approach involves attaching pre-synthesized polymer chains with reactive end groups to a polymer backbone containing complementary reactive sites. For instance, a backbone of a polymer could be functionalized, and separately synthesized poly[N-(3-methylbutyl)methacrylamide] chains could be attached to it.

"Grafting-from" Method : In this method, active polymerization sites are created along a polymer backbone, from which the N-(3-methylbutyl)methacrylamide monomers are then polymerized. nih.gov This technique often allows for a higher density of grafted chains. For example, a macroinitiator could be used to initiate the polymerization of N-(3-methylbutyl)methacrylamide from its backbone. nih.gov

A hypothetical experimental design for synthesizing a graft copolymer using a "grafting-from" approach is presented in Table 1. This could involve using a backbone polymer like poly(2-(2-bromoisobutyryloxy)ethyl methacrylate) as a macroinitiator for the atom transfer radical polymerization (ATRP) of N-(3-methylbutyl)methacrylamide. nih.gov

| Parameter | Hypothetical Condition | Purpose |

| Backbone Polymer | Poly(2-(2-bromoisobutyryloxy)ethyl methacrylate) | Provides initiation sites along the chain for grafting. nih.gov |

| Monomer | N-(3-methylbutyl)methacrylamide | Forms the grafted side chains. |

| Catalyst System | CuCl/bpy (Copper(I) chloride/2,2'-bipyridine) | Enables controlled radical polymerization (ATRP). nih.gov |

| Solvent | Toluene or THF | To dissolve reactants and facilitate the reaction. |

| Temperature | 60-90 °C | To initiate and sustain the polymerization process. |

| Table 1: Hypothetical Experimental Design for Graft Copolymerization. This table illustrates a potential setup for the "grafting-from" synthesis of a graft copolymer with N-(3-methylbutyl)methacrylamide side chains. |

Cross-Linked Polymer Network Design

Cross-linked polymers form a three-dimensional network structure, often resulting in materials like hydrogels or thermosets with enhanced mechanical stability and solvent resistance. wikipedia.orgnih.gov Hydrogels, in particular, are capable of absorbing large quantities of water or biological fluids. newiridium.comresearchgate.net

The design of a cross-linked network using N-(3-methylbutyl)methacrylamide would typically involve copolymerizing it with a multifunctional cross-linking agent. The properties of the resulting network, such as swelling ratio, mechanical strength, and thermal stability, would be highly dependent on the concentration of the cross-linker and the polymerization conditions. nih.gov

Commonly used cross-linking agents in free-radical polymerization include N,N'-methylenebis(acrylamide) (MBA) or ethylene (B1197577) glycol dimethacrylate (EGDMA). nist.govillinois.edu The incorporation of the bulky and relatively hydrophobic 3-methylbutyl group from the N-(3-methylbutyl)methacrylamide monomer would be expected to influence the network's swelling behavior, particularly its response to different solvents and temperatures. Research on other N-substituted acrylamides has shown that the chemical nature of the substituent group significantly impacts the properties of the resulting hydrogels. newiridium.com

| Cross-linker | Concentration (mol%) | Expected Effect on Network |

| N,N'-Methylenebis(acrylamide) | Low (e.g., 1-2%) | Formation of a loosely cross-linked, potentially soft gel with a high swelling capacity. |

| N,N'-Methylenebis(acrylamide) | High (e.g., 5-10%) | Formation of a tightly cross-linked, more rigid gel with lower swelling capacity and higher mechanical strength. nih.gov |

| Ethylene Glycol Dimethacrylate | Moderate (e.g., 3-5%) | Introduction of different chain flexibility compared to MBA, potentially altering thermal and mechanical properties. |

| Table 2: Hypothetical Influence of Cross-linker Concentration. This table outlines the expected impact of varying the concentration of a typical cross-linking agent on the properties of a poly[N-(3-methylbutyl)methacrylamide] network. |

Control of Stereoregularity and Tacticity in N-(3-methylbutyl)methacrylamide Polymers

Tacticity refers to the relative stereochemical arrangement of adjacent chiral centers within a polymer chain. wikipedia.org This structural feature is crucial as it directly influences the polymer's physical properties, including its crystallinity, melting point, solubility, and mechanical strength. wikipedia.org Polymers can be classified as:

Isotactic : The substituents are all on the same side of the polymer backbone. This regular structure often leads to higher crystallinity. nih.gov

Syndiotactic : The substituents are on alternating sides of the polymer backbone. This also allows for ordered packing and crystallinity.

Atactic : The substituents are randomly arranged along the backbone, resulting in an amorphous, non-crystalline material. wikipedia.org

The polymerization of N-(3-methylbutyl)methacrylamide, like other vinyl monomers, creates a chiral center at the tertiary carbon in the polymer backbone. Therefore, controlling the stereochemistry during polymerization is a key aspect of designing materials with specific, predictable properties.

The control of tacticity in radical polymerization is a significant challenge, but several strategies have been developed for related monomers. These methods could theoretically be applied to the polymerization of N-(3-methylbutyl)methacrylamide:

Use of Lewis Acids : Lewis acids can coordinate with the monomer or the growing polymer chain end, influencing the stereochemistry of the incoming monomer addition. For methacrylates, lanthanide triflates have been shown to be effective in promoting isotactic-specific polymerization.

Solvent Effects : The choice of solvent can have a profound impact on stereoregularity. Fluoroalcohols, for instance, can form hydrogen bonds with the monomer's carbonyl group, which can favor the formation of syndiotactic polymers in some methacrylate polymerizations.

Temperature of Polymerization : Lower polymerization temperatures generally favor the formation of syndiotactic polymers, as the more ordered transition state is energetically preferred.

Research on poly(N,N-dimethylacrylamide) has demonstrated that high isotacticity can be achieved through organocobalt-mediated radical polymerization, transforming the typically amorphous polymer into a crystalline one. nih.gov Similar advanced polymerization techniques could potentially yield stereoregular poly[N-(3-methylbutyl)methacrylamide]. The tacticity of such polymers would typically be quantified using Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between meso (m) and racemo (r) diads, corresponding to isotactic and syndiotactic placements, respectively. wikipedia.org

| Polymerization Condition | Potential Tacticity Outcome | Rationale |

| Radical Polymerization in Toluene at 60°C | Predominantly Atactic/Slightly Syndiotactic | Typical outcome for standard free-radical polymerization of methacrylamides without specific stereocontrol. |

| Radical Polymerization with Lewis Acid (e.g., Y(OTf)₃) in Methanol | Increased Isotacticity (meso diads) | Coordination of the Lewis acid to the carbonyl oxygen can direct the incoming monomer, favoring isotactic placement. |

| Radical Polymerization in Fluoroalcohol (e.g., HFIP) at Low Temp. | Increased Syndiotacticity (racemo diads) | Solvent-monomer hydrogen bonding can create a steric barrier that favors alternating monomer addition. |

| Table 3: Hypothetical Strategies for Controlling the Tacticity of Poly[N-(3-methylbutyl)methacrylamide]. This table presents potential experimental approaches and their expected influence on the stereochemical structure of the resulting polymer, based on established principles. |

Theoretical and Computational Investigations of N 3 Methylbutyl Methacrylamide and Its Polymeric Systems

Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a monomer, such as its reactivity and electronic characteristics. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into the distribution of electrons within the molecule, which in turn dictates its behavior in chemical reactions, including polymerization.

A key aspect of monomer reactivity is the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netossila.comnih.gov A smaller HOMO-LUMO gap generally signifies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO, initiating a reaction. researchgate.netossila.com

Table 1: Illustrative HOMO-LUMO Gaps for Related Organic Molecules (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Naproxen Derivative (N) | - | - | 3.04 |

| Naproxen Derivative (N2) | - | - | 0.97 |

| Silicon Cluster (Si22) | - | - | 2.85 |

Note: This table presents data for illustrative compounds from the literature to demonstrate the concept of HOMO-LUMO gaps. researchgate.netnih.gov Specific values for N-(3-methylbutyl)methacrylamide would require dedicated computational studies.

Molecular Dynamics Simulations for Polymer Conformation, Chain Dynamics, and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For polymeric systems like poly(N-(3-methylbutyl)methacrylamide), MD simulations can provide detailed information about the polymer's conformation, the dynamics of its chains, and the interactions between polymer chains and with solvent molecules. nih.govrsc.org

Studies on similar poly(N-alkyl acrylamide)s have shown that the nature of the alkyl side chain significantly impacts the polymer's solution behavior, such as its lower critical solution temperature (LCST), a property crucial for applications in smart materials. rsc.orgmdpi.com For poly(N-(3-methylbutyl)methacrylamide), MD simulations could predict how the hydrophobic 3-methylbutyl groups interact with water molecules, leading to an understanding of its thermoresponsive behavior. These simulations can also elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding between the amide groups of different polymer chains. nih.gov

Table 2: Parameters Often Investigated in MD Simulations of Poly(N-alkyl acrylamide)s

| Parameter | Description | Significance |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the polymer coil. | Indicates conformational changes (e.g., coil-to-globule transition). |

| End-to-End Distance | The distance between the two ends of the polymer chain. | Provides information about the overall shape of the polymer. |

| Radial Distribution Functions (RDFs) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals details about intermolecular interactions and solvation shells. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds. | Crucial for understanding polymer-polymer and polymer-solvent interactions. |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition State Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of polymerization, DFT can be employed to study the detailed mechanisms of chemical reactions, including the identification of reaction pathways and the analysis of transition states. rsc.org

For the polymerization of N-(3-methylbutyl)methacrylamide, DFT calculations can be used to model the key steps of radical polymerization: initiation, propagation, and termination. By calculating the energy barriers associated with different reaction pathways, researchers can determine the most likely mechanism for the polymerization process. rsc.org

Transition state analysis is a critical component of these studies. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the rate of the reaction. DFT can be used to locate and characterize the transition state for the addition of a monomer to a growing polymer chain, providing valuable information about the kinetics of polymerization.

While specific DFT studies on the polymerization of N-(3-methylbutyl)methacrylamide are scarce, research on related methacrylates and acrylamides has demonstrated the utility of this approach. For example, DFT has been used to study the dimerization of methyl methacrylate (B99206), providing insights into the role of catalysts and the stereochemistry of the resulting products. rsc.org Similar studies on N-(3-methylbutyl)methacrylamide could reveal how the bulky side chain influences the stereoselectivity of the polymerization, leading to polymers with different tacticities.

Coarse-Grained Modeling for Polymer Self-Assembly and Solution Behavior Prediction

For poly(N-(3-methylbutyl)methacrylamide), CG models can be developed to investigate how individual polymer chains aggregate in solution to form larger structures, such as micelles or nanoparticles. nih.govnih.gov This is particularly relevant for applications in drug delivery, where the self-assembly of polymers into well-defined nanostructures is a key requirement.

The parameters for a CG model are typically derived from more detailed all-atom simulations or experimental data. Once validated, the CG model can be used to predict how factors like polymer concentration, solvent quality, and temperature affect the self-assembly process and the morphology of the resulting aggregates.

Predictive Modeling of Polymerization Parameters and Resultant Architectural Outcomes

Predictive modeling in polymer science aims to establish quantitative relationships between polymerization conditions and the final properties of the polymer, such as its molecular weight, molecular weight distribution, and architecture (e.g., linear, branched, or star-shaped). unimi.itrsc.orgresearchgate.net These models often combine kinetic equations with statistical methods to simulate the polymerization process.

For the synthesis of poly(N-(3-methylbutyl)methacrylamide), predictive models can be developed to optimize the polymerization conditions to achieve a desired polymer architecture. For example, by modeling the kinetics of free-radical polymerization, it is possible to predict how changes in initiator concentration, monomer concentration, and temperature will affect the rate of polymerization and the average molecular weight of the resulting polymer. mdpi.com

Furthermore, these models can be extended to copolymerization systems, where N-(3-methylbutyl)methacrylamide is polymerized with other monomers. In such cases, the models can predict the copolymer composition and sequence distribution as a function of the monomer feed ratio and their respective reactivity ratios. Such predictive capabilities are invaluable for the rational design of new polymeric materials with tailored properties. unimi.itrsc.org

Applications of N 3 Methylbutyl Methacrylamide Based Polymers in Advanced Materials Science

Rational Design Principles for N-(3-methylbutyl)methacrylamide-Derived Functional Materials

The rational design of functional polymers derived from N-(3-methylbutyl)methacrylamide hinges on the monomer's specific molecular architecture. The key structural features of N-(3-methylbutyl)methacrylamide are the methacrylamide (B166291) backbone, which provides a stable and polymerizable vinyl group, and the N-substituted 3-methylbutyl (isoamyl) group. This branched alkyl side chain is pivotal as it is expected to impart a significant degree of hydrophobicity to the resulting polymer.

The design principles for creating functional materials from this monomer would revolve around manipulating the polymer's response to external stimuli, primarily temperature. For N-substituted poly(meth)acrylamides, the balance between the hydrophilic amide group and the hydrophobic N-alkyl substituent dictates the polymer's solubility in aqueous solutions. This balance often leads to a phenomenon known as a Lower Critical Solution Temperature (LCST), where the polymer is soluble in water at lower temperatures but undergoes a phase transition to an insoluble, collapsed state above a specific temperature.

The design process for poly(N-(3-methylbutyl)methacrylamide) would involve:

Homopolymerization: Creating a homopolymer of N-(3-methylbutyl)methacrylamide would likely result in a highly hydrophobic material. Due to the substantial size and hydrophobicity of the isoamyl group, the homopolymer is predicted to have a very low LCST in water, or it might be completely insoluble.

Copolymerization: To tailor the properties for specific applications, N-(3-methylbutyl)methacrylamide would likely be copolymerized with other vinyl monomers.

Functional Comonomers: Introducing comonomers with specific functional groups (e.g., pH-responsive groups like methacrylic acid, or cross-linking agents like N,N'-methylenebisacrylamide) would create multifunctional materials. researchgate.netnih.gov For instance, incorporating a pH-sensitive monomer would result in a dual-responsive polymer that reacts to both temperature and pH changes. mdpi.com

Elucidation of Structure-Performance Relationships in Engineered Polymeric Systems

The performance of polymeric systems derived from N-(3-methylbutyl)methacrylamide is intrinsically linked to their molecular structure. The key relationships to consider are the influence of the N-substituent, the polymer's molecular weight, and its architecture (e.g., linear vs. cross-linked).

Influence of the N-Alkyl Group: The size and structure of the N-alkyl group in poly(meth)acrylamides are critical determinants of their properties. Increasing the hydrophobicity of the alkyl side chain generally leads to a decrease in the LCST of the polymer in aqueous solutions. The 3-methylbutyl (isoamyl) group is more hydrophobic than smaller alkyl groups like isopropyl or n-propyl. Therefore, it is predicted that poly(N-(3-methylbutyl)methacrylamide) would exhibit a lower LCST compared to its counterparts with smaller N-alkyl chains, such as poly(N-isopropylmethacrylamide). nih.gov

Predicted Influence of the N-(3-methylbutyl) Group on Polymer Properties:

| Property | Predicted Influence of N-(3-methylbutyl) Group | Rationale |

| Hydrophobicity | High | The C5 branched alkyl chain significantly increases the hydrophobic character compared to smaller alkyl groups. |

| Lower Critical Solution Temperature (LCST) | Low (or water-insoluble) | Increased hydrophobicity leads to a lower temperature required for the polymer to phase separate from water. |

| Glass Transition Temperature (Tg) | Potentially lower than linear isomers | The branched structure of the isoamyl group may disrupt chain packing, leading to a lower Tg compared to a linear N-pentyl substituent. |

| Mechanical Strength of Hydrogels | Potentially reduced in homopolymer gels | The bulky side group might sterically hinder efficient chain entanglement and cross-linking, which could affect the mechanical integrity of the hydrogel. |

This table is based on theoretical predictions derived from structure-property relationships of similar polymers.

Molecular Weight and Polydispersity: The molecular weight of the polymer chains would also play a crucial role. Generally, for thermoresponsive polymers, the LCST is relatively independent of molecular weight above a certain critical value. researchgate.net However, the sharpness of the phase transition can be affected by the polydispersity of the polymer chains. Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, would be essential to synthesize polymers with well-defined molecular weights and narrow polydispersity, allowing for more precise control over their performance. nih.gov

Integration into Stimuli-Responsive Polymer Systems and Smart Materials Design

Given its predicted thermoresponsive nature, poly(N-(3-methylbutyl)methacrylamide) would be a candidate for integration into stimuli-responsive systems, or "smart materials." These are materials that undergo significant changes in their properties in response to small changes in their environment.

The primary stimulus for a homopolymer of N-(3-methylbutyl)methacrylamide would be temperature. The sharp coil-to-globule transition at the LCST leads to a dramatic change in the polymer's volume and solubility. This transition could be harnessed for applications such as:

Smart Surfaces: Surfaces coated with poly(N-(3-methylbutyl)methacrylamide) could switch between being hydrophilic and hydrophobic as the temperature is changed across the LCST. This could be used for applications in cell culture, where cells can be grown on the surface at one temperature and then detached by simply changing the temperature, avoiding the need for enzymatic digestion.

Sensors: The conformational change at the LCST could be used to trigger a detectable signal, forming the basis of a temperature sensor.

Development of Polymeric Adsorbents and Chromatographic Separations Media

The tunable hydrophobicity of polymers based on N-(3-methylbutyl)methacrylamide suggests their potential use as polymeric adsorbents and in chromatographic separations.

Temperature-Swing Adsorption: A cross-linked hydrogel of poly(N-(3-methylbutyl)methacrylamide) could be used as a temperature-responsive adsorbent. Below the LCST, the hydrogel would be swollen and hydrophilic, having a certain capacity to adsorb target molecules. Above the LCST, the hydrogel would collapse and become more hydrophobic, potentially releasing the adsorbed molecules. This temperature-swing mechanism could be used for the separation and purification of biomolecules or organic pollutants from aqueous solutions.

Chromatography: In the field of chromatography, N-(3-methylbutyl)methacrylamide could be used to create stationary phases with tunable retention properties. A chromatographic column packed with beads coated with this polymer could exhibit temperature-dependent separation behavior. At temperatures below the LCST, the stationary phase would be more polar, leading to weaker retention of hydrophobic analytes. By increasing the temperature above the LCST, the stationary phase would become more hydrophobic, increasing the retention of hydrophobic analytes. This would allow for the modulation of separation selectivity simply by changing the column temperature.

Role in Advanced Coatings, Adhesives, and Encapsulation Technologies from a Material Science Perspective

The predicted properties of poly(N-(3-methylbutyl)methacrylamide) make it an interesting candidate for advanced coatings, adhesives, and encapsulation technologies.

Coatings: As a coating material, its primary advantage would be its potential thermoresponsive nature. A surface coated with a copolymer containing N-(3-methylbutyl)methacrylamide could have its surface properties, such as wettability and bio-adhesion, controlled by temperature. For example, a coating could be designed to be biofouling-resistant at one temperature and then switched to a state that allows for the controlled adhesion of cells or proteins at another.